![molecular formula C18H25N5O3 B2504279 Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate CAS No. 1675248-18-6](/img/structure/B2504279.png)
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate is a compound with intricate molecular architecture, which places it at the forefront of many research initiatives. This compound belongs to a family of molecules that exhibit significant pharmacological activities, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate involves several crucial steps:
Starting Materials: : The synthesis typically begins with readily available starting materials, including ethyl 3-oxopropanoate and intermediates that form the pyrrolopyrimidine moiety.
Formation of the Piperidine Ring:
Coupling with Pyrrolopyrimidine: : The intermediate compound is then coupled with the pyrrolopyrimidine group through a nucleophilic substitution reaction.
Final Esterification: : The final step involves the esterification of the carboxyl group to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures that the compound meets the necessary quality standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: : It can be reduced using appropriate reagents to yield alcohols or amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution Conditions: : Acidic or basic environments, suitable solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives that retain the core structure of the original molecule.
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate has shown promise as a candidate for developing new therapeutic agents. Its structural similarity to known pharmacological compounds suggests potential applications in:
a. Anticancer Research
Studies have indicated that derivatives of pyrrolopyrimidine compounds possess anticancer properties. This compound may inhibit specific pathways involved in tumor growth and proliferation.
b. Neurological Disorders
Given its structural characteristics, this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. The process generally involves:
- Formation of the piperidine ring.
- Introduction of the pyrrolopyrimidine moiety.
- Functionalization to achieve the final ester product.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar pyrrolopyrimidine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction.
Case Study 2: Neuroprotective Effects
Research conducted by the Neuroscience Letters journal highlighted the neuroprotective potential of piperidine derivatives in models of Alzheimer's disease. Compounds with similar structures showed promise in reducing amyloid-beta plaque formation.
Mécanisme D'action
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((3R,4R)-4-methyl-3-(methyl(6H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-2-oxopropanoate
Methyl 3-((3R,4R)-4-methyl-3-(methyl(8H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate
Uniqueness
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate stands out due to its specific substitution pattern on the piperidine ring and the unique structure of the pyrrolopyrimidine moiety
This compound is a testament to the complexity and beauty of organic chemistry, offering endless possibilities for scientific exploration and discovery.
Activité Biologique
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate, also known by its CAS number 1675248-18-6, is a compound with significant biological activity primarily as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is structurally related to Tofacitinib, a well-known JAK inhibitor used in the treatment of various autoimmune diseases.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H25N5O3 |
Molecular Weight | 359.43 g/mol |
Purity | 97% |
CAS Number | 1675248-18-6 |
The primary mechanism of action for this compound involves the inhibition of JAK kinases. JAKs are crucial in the signaling pathways for various cytokines and growth factors that regulate immune responses. By inhibiting JAK3, this compound can effectively modulate immune responses and has potential therapeutic applications in conditions requiring immunosuppression.
Case Studies and Research Findings
- Inhibition of JAK Kinases : Research indicates that compounds similar to Ethyl 3-(...) demonstrate effective inhibition of JAK kinases. In particular, studies have shown that this compound can inhibit JAK3 with a binding affinity comparable to that of Tofacitinib, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and psoriasis .
- Therapeutic Applications : The compound has been investigated for its potential use in various therapeutic contexts:
Experimental Data
Several studies have focused on the synthesis and biological evaluation of Ethyl 3-(...). For instance:
- A study published in Nature highlighted the design and synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives, demonstrating their effectiveness as selective JAK inhibitors .
Summary of Biological Activities
The biological activities associated with Ethyl 3-(...) can be summarized as follows:
Activity Type | Description |
---|---|
JAK Inhibition | Inhibits JAK kinases, particularly JAK3, leading to reduced immune response. |
Immunosuppression | Potential therapeutic agent for autoimmune diseases and organ transplant rejection. |
Antitumor Activity | Investigated for potential use in cancer therapy due to immune modulation effects. |
Propriétés
IUPAC Name |
ethyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)/t12-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQJYLLAHBDQCX-OCCSQVGLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675248-18-6 | |
Record name | Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675248186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6LBV2WY8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.